molecular formula C18H22N2O3 B1384995 N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide CAS No. 1020055-91-7

N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide

Cat. No. B1384995
CAS RN: 1020055-91-7
M. Wt: 314.4 g/mol
InChI Key: LHYNOUGVPGLDSP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide, also known as NAMB, is a small molecule that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. NAMB is a synthetic analogue of the naturally occurring amino acid tryptophan, and has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In addition, NAMB has been found to have potential therapeutic applications in the treatment of several diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds structurally related to N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide have been studied. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, focusing on the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).

Potential in Antiviral and Antioxidant Research

Research into similar benzamide derivatives has shown potential in antiviral and antioxidant applications. For example, Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives, finding that certain compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant anti-viral activity against EV 71 strains (Ji et al., 2013). Perin et al. (2018) also prepared various N-arylbenzamides, demonstrating improved antioxidative properties compared to reference molecules (Perin et al., 2018).

Role in Synthetic and Medicinal Chemistry

Compounds like N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide play a significant role in synthetic and medicinal chemistry. Romagnoli et al. (2006) synthesized a new series of compounds, including benzamides, to evaluate their antiproliferative activity and inhibition of tubulin polymerization, demonstrating the importance of these compounds in drug development (Romagnoli et al., 2006).

Applications in Biochemical Studies

The reductive chemistry and biochemical applications of similar benzamides have been explored. Palmer et al. (1995) studied the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, providing insights into the biochemical pathways and interactions of such compounds (Palmer et al., 1995).

Impact on Drug Design and Discovery

Research into benzamides has significantly impacted drug design and discovery. For example, Owa et al. (2002) evaluated sulfonamide-focused libraries, including N-phenylbenzamides, in cell-based antitumor screens, highlighting the role of these compounds in developing new therapeutic agents (Owa et al., 2002).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-4-10-23-15-7-5-6-13(11-15)18(21)20-16-12-14(19)8-9-17(16)22-2/h5-9,11-12H,3-4,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNOUGVPGLDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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